Cas no 57964-45-1 (3'-Methyl-biphenyl-4-amine)

3'-Methyl-biphenyl-4-amine is a biphenyl derivative featuring an amine group at the 4-position and a methyl substituent at the 3'-position of the biphenyl scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif is valuable for constructing complex molecules due to the reactivity of the aromatic amine and the steric influence of the methyl group. The compound exhibits moderate stability under standard conditions, making it suitable for further functionalization. Its well-defined structure ensures consistent performance in coupling reactions and other transformations, supporting its use in research and industrial applications.
3'-Methyl-biphenyl-4-amine structure
3'-Methyl-biphenyl-4-amine structure
商品名:3'-Methyl-biphenyl-4-amine
CAS番号:57964-45-1
MF:C13H13N
メガワット:183.24902
MDL:MFCD03424682
CID:947856
PubChem ID:2759825

3'-Methyl-biphenyl-4-amine 化学的及び物理的性質

名前と識別子

    • 3'-Methyl-biphenyl-4-amine
    • (3'-methylbiphenyl-4-yl)amine(SALTDATA: HCl)
    • 3'-METHYL-BIPHENYL-4-YLAMINE
    • 4-(3-methylphenyl)aniline
    • 3'-methylbiphenyl-4-amine
    • 3'-methylbiphenyl-4-ylamine
    • 4-amino-3'-methylbiphenyl
    • SY031757
    • 2-(4'-aminophenyl)-6-methyl benzene
    • AC6395
    • AKOS002678638
    • 57964-45-1
    • SCHEMBL628485
    • MFCD03424682
    • 4-Amino-3 inverted exclamation mark -methylbiphenyl
    • GFBVVPBMYMZYGY-UHFFFAOYSA-N
    • [1,1'-Biphenyl]-4-amine, 3'-methyl-
    • (3'-methylbiphenyl-4-yl)amine
    • DTXSID50374925
    • 3'-methyl-biphenyl-4-ylamine, AldrichCPR
    • CS-0280453
    • DB-072396
    • EN300-2010667
    • 3'-methyl[1,1'-biphenyl]-4-amine
    • 3'-METHYL-[1,1'-BIPHENYL]-4-AMINE
    • MDL: MFCD03424682
    • インチ: InChI=1S/C13H13N/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,14H2,1H3
    • InChIKey: GFBVVPBMYMZYGY-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1)C2=CC=C(C=C2)N

計算された属性

  • せいみつぶんしりょう: 183.10500
  • どういたいしつりょう: 183.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 312.1±11.0 °C at 760 mmHg
  • フラッシュポイント: 151.0±14.6 °C
  • PSA: 26.02000
  • LogP: 3.82540
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

3'-Methyl-biphenyl-4-amine セキュリティ情報

3'-Methyl-biphenyl-4-amine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

3'-Methyl-biphenyl-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M342223-10mg
3'-Methyl-biphenyl-4-amine
57964-45-1
10mg
$ 50.00 2022-06-03
TRC
M342223-100mg
3'-Methyl-biphenyl-4-amine
57964-45-1
100mg
$ 115.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M27290-0.5g
3'-Methyl-biphenyl-4-amine
57964-45-1 97%
0.5g
¥979.0 2024-07-19
Enamine
EN300-2010667-0.1g
4-(3-methylphenyl)aniline
57964-45-1
0.1g
$69.0 2023-05-31
Enamine
EN300-2010667-0.5g
4-(3-methylphenyl)aniline
57964-45-1
0.5g
$76.0 2023-05-31
Enamine
EN300-2010667-2.5g
4-(3-methylphenyl)aniline
57964-45-1
2.5g
$124.0 2023-05-31
Enamine
EN300-2010667-0.05g
4-(3-methylphenyl)aniline
57964-45-1
0.05g
$66.0 2023-05-31
eNovation Chemicals LLC
D776028-5g
4-Amino-3'-methylbiphenyl
57964-45-1 95%
5g
$715 2024-07-20
OTAVAchemicals
1179533-100MG
3'-methyl-[1,1'-biphenyl]-4-amine
57964-45-1 95%
100MG
$104 2023-07-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351123-10g
3'-Methyl-[1,1'-biphenyl]-4-amine
57964-45-1 95%
10g
¥7963.00 2024-05-08

3'-Methyl-biphenyl-4-amine 合成方法

3'-Methyl-biphenyl-4-amine 関連文献

3'-Methyl-biphenyl-4-amineに関する追加情報

Recent Advances in the Study of 3'-Methyl-biphenyl-4-amine (CAS: 57964-45-1) in Chemical Biology and Pharmaceutical Research

3'-Methyl-biphenyl-4-amine (CAS: 57964-45-1) is a biphenyl derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its role in drug discovery, particularly as a building block for the synthesis of novel therapeutic agents. Recent studies have highlighted its utility in the development of kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. The growing body of research underscores the importance of this compound in advancing our understanding of molecular interactions and drug design.

One of the key areas of interest in the study of 3'-Methyl-biphenyl-4-amine is its role in the modulation of protein kinases. Protein kinases are critical regulators of cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent research has demonstrated that derivatives of 3'-Methyl-biphenyl-4-amine can act as potent inhibitors of specific kinase targets, offering promising avenues for the development of targeted therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 3'-Methyl-biphenyl-4-amine derivatives, which exhibited nanomolar inhibitory activity against a subset of tyrosine kinases implicated in cancer progression.

In addition to its applications in kinase inhibition, 3'-Methyl-biphenyl-4-amine has also been investigated for its anti-inflammatory properties. A 2022 study in the European Journal of Pharmacology explored the compound's ability to modulate inflammatory pathways, particularly those involving NF-κB and MAPK signaling. The findings suggested that 3'-Methyl-biphenyl-4-amine derivatives could serve as potential leads for the development of novel anti-inflammatory drugs, with reduced side effects compared to existing therapeutics. This research highlights the compound's versatility and its potential to address unmet medical needs in inflammatory diseases.

The synthetic accessibility of 3'-Methyl-biphenyl-4-amine has also been a focus of recent research. Advances in organic synthesis methodologies have enabled the efficient preparation of this compound and its derivatives, facilitating further exploration of its biological activities. For example, a 2023 paper in Organic Letters described a novel catalytic approach for the regioselective functionalization of 3'-Methyl-biphenyl-4-amine, which could streamline the production of diverse analogs for structure-activity relationship studies. Such methodological innovations are critical for accelerating the discovery of new bioactive molecules based on this scaffold.

Looking ahead, the continued investigation of 3'-Methyl-biphenyl-4-amine and its derivatives holds great promise for the pharmaceutical industry. The compound's unique structural features and demonstrated biological activities make it a valuable tool for drug discovery. Future research directions may include the exploration of its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, as well as the optimization of its pharmacokinetic properties for clinical development. As the field progresses, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to fully realize the potential of this promising compound.

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Amadis Chemical Company Limited
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